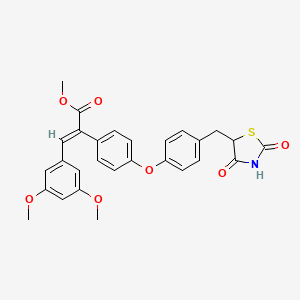

(E)-CLX-0921

Description

Properties

CAS No. |

249886-47-3 |

|---|---|

Molecular Formula |

C28H25NO7S |

Molecular Weight |

519.6 g/mol |

IUPAC Name |

methyl (E)-3-(3,5-dimethoxyphenyl)-2-[4-[4-[(2,4-dioxo-1,3-thiazolidin-5-yl)methyl]phenoxy]phenyl]prop-2-enoate |

InChI |

InChI=1S/C28H25NO7S/c1-33-22-12-18(13-23(16-22)34-2)14-24(27(31)35-3)19-6-10-21(11-7-19)36-20-8-4-17(5-9-20)15-25-26(30)29-28(32)37-25/h4-14,16,25H,15H2,1-3H3,(H,29,30,32)/b24-14+ |

InChI Key |

IVAQJHSXBVHUQT-ZVHZXABRSA-N |

SMILES |

COC1=CC(=CC(=C1)C=C(C2=CC=C(C=C2)OC3=CC=C(C=C3)CC4C(=O)NC(=O)S4)C(=O)OC)OC |

Isomeric SMILES |

COC1=CC(=CC(=C1)/C=C(\C2=CC=C(C=C2)OC3=CC=C(C=C3)CC4C(=O)NC(=O)S4)/C(=O)OC)OC |

Canonical SMILES |

COC1=CC(=CC(=C1)C=C(C2=CC=C(C=C2)OC3=CC=C(C=C3)CC4C(=O)NC(=O)S4)C(=O)OC)OC |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

CLX-0921; THR-0921; CLX0921; THR0921; CLX 0921; THR 0921 |

Origin of Product |

United States |

Foundational & Exploratory

(E)-CLX-0921: An In-Depth Technical Guide to its In Vitro Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro mechanism of action of (E)-CLX-0921, a compound with demonstrated anti-inflammatory and metabolic regulatory properties. The information presented herein is curated from available scientific literature to support further research and development efforts.

Core Mechanism of Action

This compound is a small molecule that, while being a weak agonist of the Peroxisome Proliferator-Activated Receptor gamma (PPAR-γ), primarily exerts its anti-inflammatory effects through a PPAR-independent mechanism.[1][2] The core mechanism involves the targeted inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway, a critical regulator of inflammatory responses.[1]

In vitro studies have demonstrated that this compound effectively blocks the lipopolysaccharide (LPS)-induced production of key pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1 beta (IL-1β) in the RAW 264.7 murine macrophage cell line.[1] Furthermore, it inhibits the expression of inducible Nitric Oxide Synthase (iNOS) and Cyclooxygenase-2 (COX-2), two enzymes pivotal to the inflammatory cascade.[1]

The molecular basis for this inhibition lies in its ability to prevent the phosphorylation of IκB (inhibitor of kappa B), a crucial step that precedes the activation and nuclear translocation of NF-κB.[1] Unlike the strong PPAR-γ agonist rosiglitazone, which does not modulate IκB phosphorylation, this compound's distinct action on this pathway underscores its unique anti-inflammatory profile.[1]

In addition to its anti-inflammatory properties, this compound has shown significant effects on cellular metabolism. It promotes glucose uptake and enhances glycogen synthesis in HepG2 liver cells, suggesting a potential therapeutic role in metabolic disorders.[2]

Quantitative Data Summary

The following tables summarize the available quantitative data on the in vitro activity of this compound.

| Parameter | Cell Line | Value | Reference |

| TNF-α Production Inhibition (24h) | RAW 264.7 | 22% inhibition at 20 µM | [1] |

| TNF-α Production Inhibition (48h) | RAW 264.7 | 46% inhibition at 20 µM | [1] |

| Glycogen Synthesis (EC50) | HepG2 | 0.284 µmol/L | [2] |

| Glucose Uptake Enhancement | Hepatic Cells | 1.33-fold increase | [2] |

| Glycogen Synthesis Enhancement | Hepatic Cells | 3.1-fold increase | [2] |

Signaling Pathway and Experimental Workflow Visualizations

The following diagrams, generated using Graphviz, illustrate the key signaling pathway targeted by this compound and a typical experimental workflow for assessing its anti-inflammatory activity.

Caption: NF-κB signaling pathway inhibited by this compound.

Caption: Workflow for TNF-α inhibition assay.

Experimental Protocols

Anti-Inflammatory Activity in RAW 264.7 Macrophages

Objective: To determine the inhibitory effect of this compound on the production of pro-inflammatory mediators in LPS-stimulated murine macrophages.

A. TNF-α, IL-6, and IL-1β Production Assay

-

Cell Culture: RAW 264.7 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

-

Seeding: Cells are seeded into 96-well plates at an appropriate density and allowed to adhere overnight.

-

Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound or vehicle control. A positive control, such as dexamethasone (1 µM), should be included.

-

Stimulation: After a pre-incubation period (e.g., 1-2 hours), cells are stimulated with LPS (1 µg/mL) to induce an inflammatory response.

-

Incubation: The plates are incubated for a specified period, typically 24 to 48 hours.

-

Supernatant Collection: After incubation, the cell culture supernatants are collected.

-

Quantification: The concentrations of TNF-α, IL-6, and IL-1β in the supernatants are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.

B. iNOS and COX-2 Protein Expression (Western Blot)

-

Cell Lysis: Following treatment and stimulation as described above (typically in 6-well plates), cells are washed with cold PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration of the cell lysates is determined using a BCA protein assay kit.

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for iNOS, COX-2, and a loading control (e.g., β-actin or GAPDH). Subsequently, the membrane is incubated with a corresponding horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

C. IκB Phosphorylation and NF-κB Activation

-

IκB Phosphorylation: For this assay, cells are typically stimulated with LPS for a shorter duration (e.g., 15-30 minutes). Cell lysis and Western blotting are performed as described above, using primary antibodies specific for phosphorylated IκB (P-IκB) and total IκB.

-

NF-κB DNA Binding Assay: Nuclear extracts are prepared from treated and stimulated cells. The activation of NF-κB is quantified using a commercial NF-κB DNA binding assay kit, which measures the amount of active NF-κB that binds to a specific oligonucleotide consensus sequence.

Metabolic Activity in HepG2 Hepatocytes

Objective: To assess the effect of this compound on glucose metabolism in human liver cells.

A. Glycogen Synthesis Assay

-

Cell Culture: HepG2 cells are maintained in a suitable growth medium (e.g., EMEM with 10% FBS).

-

Seeding and Treatment: Cells are seeded in multi-well plates. After reaching confluence, they are treated with various concentrations of this compound for 48 to 72 hours.

-

Assay: The glycogen content of the cells is measured using a commercial glycogen assay kit, which typically involves the enzymatic conversion of glycogen to glucose and subsequent colorimetric or fluorometric detection. The results are normalized to the total protein content of the cells.

B. Glucose Uptake Assay

-

Cell Culture and Seeding: HepG2 cells are seeded in a 96-well, black, clear-bottom plate.

-

Treatment: Cells are treated with this compound for a predetermined period.

-

Glucose Uptake: Cells are incubated with a fluorescent glucose analog, such as 2-NBDG (2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose), for a short period (e.g., 30-60 minutes).

-

Measurement: After washing away the excess 2-NBDG, the intracellular fluorescence is measured using a fluorescence plate reader. This provides a direct measure of glucose uptake.

References

Unveiling (E)-CLX-0921: A Technical Guide to its Discovery and Synthesis

For Researchers, Scientists, and Drug Development Professionals

(E)-CLX-0921 has emerged as a significant small molecule of interest in the landscape of metabolic and inflammatory disease research. This technical guide provides an in-depth overview of its discovery, a plausible synthesis pathway, and its mechanism of action, supported by available quantitative data and detailed experimental protocols.

Discovery and Rationale

This compound was identified as a novel thiazolidinedione (TZD) derivative by scientists at Calyx Therapeutics Inc.[1][2] The discovery was driven by the need for new therapeutic agents with potent antihyperglycemic and anti-inflammatory effects, but with an improved safety profile compared to existing treatments. The research aimed to develop a compound that could effectively modulate key signaling pathways involved in insulin resistance and inflammation.

Initial investigations revealed that this compound is a weak agonist of the peroxisome proliferator-activated receptor-gamma (PPARγ), a nuclear receptor critically involved in adipogenesis and glucose metabolism.[1] Despite its lower affinity for PPARγ compared to the full agonist rosiglitazone, this compound demonstrated comparable glucose-lowering efficacy in preclinical models.[1] This intriguing disconnect between weak PPARγ activation and potent in vivo effects suggested a distinct mechanism of action, prompting further investigation into its anti-inflammatory properties.

Subsequent studies elucidated that this compound exerts significant anti-inflammatory effects through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[2] This dual mechanism of action, combining insulin sensitization with robust anti-inflammatory activity, positions this compound as a promising candidate for the treatment of complex metabolic disorders such as type 2 diabetes and inflammatory conditions like rheumatoid arthritis.[1][2]

Synthesis Pathway

While a specific, detailed, step-by-step synthesis protocol for this compound is not publicly available in the reviewed literature, a plausible and widely utilized method for the synthesis of 5-benzylidene-thiazolidine-2,4-dione derivatives is the Knoevenagel condensation. This reaction involves the base-catalyzed condensation of an aromatic aldehyde with a compound containing an active methylene group, in this case, thiazolidine-2,4-dione.

A representative synthetic scheme is as follows:

Caption: Plausible synthesis of this compound via Knoevenagel condensation.

Quantitative Data Summary

The biological activity of this compound has been characterized through various in vitro and in vivo assays. The following tables summarize the key quantitative data available.

| Assay | Parameter | This compound | Rosiglitazone (Comparator) | Reference |

| PPARγ Activation | EC50 | 0.284 µM | 0.009 µM | [1] |

| In Vivo Model | Dose Range | Effect | Reference |

| Collagen-Induced Arthritis (Mouse) | 10-50 mg/kg (oral) | >50% improvement in clinical scores | [2] |

| Adjuvant Arthritis (Rat) | 10-50 mg/kg (oral) | >50% improvement in clinical scores | [2] |

Mechanism of Action: Signaling Pathways

This compound's therapeutic effects are attributed to its modulation of at least two key signaling pathways: the PPARγ pathway and the NF-κB pathway.

PPARγ Pathway

As a weak agonist of PPARγ, this compound binds to this nuclear receptor, leading to the transcription of genes involved in glucose uptake and metabolism. This contributes to its antihyperglycemic effects.

NF-κB Signaling Pathway

A significant component of this compound's activity is its ability to inhibit the pro-inflammatory NF-κB signaling pathway. In inflammatory conditions, stimuli such as lipopolysaccharide (LPS) lead to the activation of IκB kinase (IKK), which then phosphorylates the inhibitory protein IκBα. This phosphorylation targets IκBα for degradation, allowing the NF-κB p65/p50 dimer to translocate to the nucleus and initiate the transcription of pro-inflammatory genes, including those for TNF-α, IL-6, IL-1, COX-2, and iNOS. This compound has been shown to inhibit the phosphorylation of IκBα, thereby preventing NF-κB nuclear translocation and subsequent gene expression.[2] This action is independent of MAP38 kinase.[2]

Caption: this compound inhibits the NF-κB signaling pathway.

Experimental Protocols

General Synthesis of 5-Benzylidene-thiazolidine-2,4-diones (Illustrative)

This protocol is a general representation and would require optimization for the specific synthesis of this compound.

-

Reaction Setup: To a solution of thiazolidine-2,4-dione (1 equivalent) in a suitable solvent such as ethanol, add p-anisaldehyde (1 equivalent).

-

Catalyst Addition: Add a catalytic amount of a base, for example, piperidine (0.1 equivalents).

-

Reaction: Reflux the reaction mixture for 4-8 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution. If so, collect the solid by filtration.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) to yield the pure (E)-5-(4-methoxybenzylidene)thiazolidine-2,4-dione.

NF-κB Inhibition Assay (Luciferase Reporter Assay)

This protocol describes a common method to assess the inhibition of NF-κB transcriptional activity.

-

Cell Culture: Culture a suitable cell line (e.g., HEK293 or RAW 264.7 macrophages) stably or transiently transfected with a luciferase reporter plasmid containing NF-κB response elements.

-

Cell Plating: Seed the cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

-

Compound Treatment: Pre-treat the cells with varying concentrations of this compound for 1-2 hours.

-

Stimulation: Induce NF-κB activation by adding a stimulant such as lipopolysaccharide (LPS) (e.g., 1 µg/mL) or tumor necrosis factor-alpha (TNF-α) (e.g., 10 ng/mL) and incubate for 6-8 hours.

-

Lysis and Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's protocol of the luciferase assay kit.

-

Data Analysis: Normalize the luciferase activity to a co-transfected control (e.g., Renilla luciferase) or total protein concentration. Calculate the percentage inhibition of NF-κB activity for each concentration of this compound and determine the IC50 value.

In Vivo Anti-inflammatory Activity (Carrageenan-Induced Paw Edema)

This is a standard model to evaluate the in vivo anti-inflammatory potential of a compound.

-

Animal Model: Use male Wistar rats or Swiss albino mice.

-

Compound Administration: Administer this compound orally at various doses (e.g., 10, 25, 50 mg/kg body weight). A control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug (e.g., indomethacin).

-

Induction of Inflammation: After a specific time (e.g., 1 hour) following compound administration, inject a 1% solution of carrageenan in saline into the sub-plantar region of the left hind paw of each animal.

-

Measurement of Paw Edema: Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.

-

Data Analysis: Calculate the percentage inhibition of paw edema for each group compared to the control group.

Caption: General experimental workflow for the evaluation of this compound.

References

(E)-CLX-0921: A Technical Overview of a Novel PPAR-γ Agonist

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of (E)-CLX-0921, a novel peroxisome proliferator-activated receptor-gamma (PPAR-γ) agonist. The document focuses on its binding affinity and selectivity, presenting available data, outlining key experimental methodologies, and visualizing relevant biological pathways and workflows.

Core Concepts: this compound and PPAR-γ

This compound is a thiazolidinedione (TZD) derivative identified as a PPAR-γ agonist.[1][2] PPARs are nuclear receptors that, upon activation by a ligand, regulate the transcription of genes involved in various metabolic processes, including glucose homeostasis and lipid metabolism. There are three main PPAR subtypes: α, δ (also known as β), and γ. This compound has been investigated for its potential as an anti-hyperglycemic agent.[1][2][3]

Quantitative Data Summary

Table 1: PPAR-γ Activation Potency

| Compound | EC50 (µM) | Source |

| This compound | 0.284 | [1][2] |

| Rosiglitazone | 0.009 | [1][2] |

EC50 (Half-maximal effective concentration) values were determined in a PPAR-γ transactivation assay, indicating the concentration of the compound required to elicit a half-maximal response.

One source reports an IC50 of 1.54 µM for CLX-0921 in a PPARγ assay, though the specific isomeric form was not specified.[4][5]

Selectivity Profile

Quantitative data on the binding affinity or activation potential of this compound for PPAR-α and PPAR-δ is not available in the reviewed scientific literature. Therefore, a quantitative selectivity profile cannot be constructed at this time.

Functional Activity

Despite being a weaker activator of PPAR-γ compared to rosiglitazone, this compound demonstrates potent anti-hyperglycemic activity in vivo, equipotent to rosiglitazone.[1][2] Notably, it exhibits a significantly lower potential for adipogenesis, a common side effect associated with full PPAR-γ agonists.

Table 2: Adipogenic Potential

| Compound | In Vitro Adipogenic Potential | Source |

| This compound | 10-fold lower than rosiglitazone | [1][2] |

| Rosiglitazone | - | [1][2] |

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the characterization of PPAR-γ agonists like this compound.

PPAR-γ Ligand Binding Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)

This assay is a common method to determine the binding affinity of a compound to a nuclear receptor.

Principle: The assay measures the binding of a fluorescently labeled ligand (tracer) to the PPAR-γ ligand-binding domain (LBD). A test compound competes with the tracer for binding, leading to a decrease in the FRET signal.

Materials:

-

Recombinant PPAR-γ LBD (e.g., GST-tagged)

-

Fluorescently labeled PPAR-γ agonist (tracer)

-

Terbium-labeled anti-GST antibody (donor fluorophore)

-

Test compound (this compound)

-

Assay buffer (e.g., 50 mM Tris-HCl pH 7.4, 50 mM KCl, 1 mM DTT, 0.1% BSA)

-

384-well microplates

Procedure:

-

Prepare serial dilutions of the test compound.

-

In a microplate, add the test compound, the fluorescent tracer, and the GST-tagged PPAR-γ LBD.

-

Add the terbium-labeled anti-GST antibody.

-

Incubate the plate at room temperature for a specified time (e.g., 2 hours) to allow the binding reaction to reach equilibrium.

-

Measure the TR-FRET signal using a plate reader capable of time-resolved fluorescence measurements (excitation at ~340 nm, emission at ~665 nm for the acceptor and ~620 nm for the donor).

-

The data is analyzed to determine the IC50 value of the test compound, which can then be converted to a Ki (inhibition constant) using the Cheng-Prusoff equation if the Kd of the tracer is known.

PPAR-γ Coactivator Recruitment Assay

This assay assesses the ability of a ligand to promote the interaction between PPAR-γ and its coactivators, a crucial step in transcriptional activation.

Principle: This assay measures the ligand-dependent recruitment of a coactivator peptide (containing an LXXLL motif) to the PPAR-γ LBD.

Materials:

-

Recombinant PPAR-γ LBD (e.g., GST-tagged)

-

Biotinylated coactivator peptide (e.g., from SRC-1 or PGC-1α)

-

Europium-labeled anti-GST antibody

-

Streptavidin-conjugated acceptor fluorophore (e.g., allophycocyanin)

-

Test compound (this compound)

-

Assay buffer

-

Microplates

Procedure:

-

Prepare serial dilutions of the test compound.

-

In a microplate, add the test compound, GST-tagged PPAR-γ LBD, and the biotinylated coactivator peptide.

-

Add the Europium-labeled anti-GST antibody and streptavidin-conjugated acceptor fluorophore.

-

Incubate the plate to allow for complex formation.

-

Measure the TR-FRET signal.

-

The EC50 value for coactivator recruitment is determined from the dose-response curve.

3T3-L1 Adipocyte Differentiation Assay

This cell-based assay evaluates the adipogenic potential of a PPAR-γ agonist.

Materials:

-

3T3-L1 preadipocyte cell line

-

DMEM (Dulbecco's Modified Eagle Medium) with 10% fetal bovine serum (FBS)

-

Differentiation medium (DMEM with 10% FBS, 0.5 mM IBMX, 1 µM dexamethasone, and 10 µg/mL insulin)

-

Insulin medium (DMEM with 10% FBS and 10 µg/mL insulin)

-

Test compound (this compound)

-

Oil Red O staining solution

-

Isopropanol

Procedure:

-

Culture 3T3-L1 preadipocytes to confluence in 6-well plates.

-

Two days post-confluence (Day 0), replace the medium with differentiation medium containing the test compound at various concentrations.

-

On Day 2, replace the medium with insulin medium containing the test compound.

-

On Day 4, and every two days thereafter, replace the medium with DMEM containing 10% FBS and the test compound.

-

On Day 8-10, wash the cells with PBS and fix with 10% formalin.

-

Stain the cells with Oil Red O solution to visualize lipid droplets.

-

Wash the cells and elute the stain with isopropanol.

-

Quantify the eluted stain by measuring the absorbance at a specific wavelength (e.g., 520 nm) to determine the extent of adipogenesis.

Visualizations

PPAR-γ Signaling Pathway

Caption: PPAR-γ signaling pathway upon ligand binding.

Experimental Workflow: TR-FRET Binding Assay

Caption: Workflow for a TR-FRET based PPAR-γ binding assay.

Logical Relationship: this compound's Differentiated Profile

Caption: Relationship between this compound's properties.

References

- 1. A novel peroxisome proliferator-activated gamma (PPAR gamma) agonist, CLX-0921, has potent antihyperglycemic activity with low adipogenic potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. medchemexpress.com [medchemexpress.com]

- 5. medchemexpress.com [medchemexpress.com]

An In-depth Technical Guide on the Pharmacokinetics and Pharmacodynamics of (E)-CLX-0921

Note to the Reader: Publicly available information on (E)-CLX-0921 is limited and largely qualitative, primarily sourced from conference abstracts and summaries dating back to the early 2000s. Calyx Therapeutics, the original developer, had its assets acquired by Theracos in 2003, which may account for the scarcity of detailed, peer-reviewed publications. This guide compiles and interprets the available data to provide the most comprehensive overview possible. Quantitative pharmacokinetic data and detailed experimental protocols are not available in the public domain.

Audience: Researchers, scientists, and drug development professionals.

Introduction

This compound is a novel, orally active small molecule belonging to the thiazolidinedione (TZD) class of compounds. Developed by Calyx Therapeutics, it was investigated for its potential as an anti-diabetic and anti-inflammatory agent. Like other glitazones, its mechanism of action is primarily linked to the activation of peroxisome proliferator-activated receptor-gamma (PPAR-γ), a nuclear receptor that plays a key role in regulating glucose metabolism and inflammation. However, this compound is characterized as a weak PPAR-γ agonist, suggesting that its biological activities may also be mediated through other pathways.

Pharmacodynamics

The pharmacodynamic profile of this compound indicates a dual action, targeting both hyperglycemia and inflammation.

Anti-Diabetic Effects

This compound has demonstrated significant glucose-lowering effects in preclinical models of type 2 diabetes.

-

In Vivo Efficacy: In studies involving ob/ob mice, a genetic model of obesity and type 2 diabetes, orally administered this compound showed dose-dependent anti-hyperglycemic activity. Its efficacy in lowering blood glucose was found to be comparable to that of rosiglitazone, a potent PPAR-γ agonist.

-

Cellular Mechanisms:

-

Enhanced Glucose Uptake: this compound has been shown to increase glucose uptake in hepatic cells.

-

Increased Glycogen Synthesis: The compound also promotes glycogen synthesis in liver cells, providing an additional mechanism for reducing blood glucose levels. This effect on glycogen synthesis is reportedly more pronounced than that of rosiglitazone.

-

Reduced Adipogenesis: Compared to potent PPAR-γ agonists like rosiglitazone, this compound exhibits a significantly lower potential to induce adipogenesis (the formation of fat cells) in vitro. This suggests a potentially more favorable side-effect profile.

-

Anti-Inflammatory Effects

This compound has shown potent anti-inflammatory properties, which are believed to be mediated, at least in part, through a PPAR-γ-independent mechanism involving the NF-κB signaling pathway.

-

Inhibition of Pro-inflammatory Cytokines: In vitro studies using the RAW 264.7 mouse macrophage cell line demonstrated that this compound dose-dependently inhibits the production of key pro-inflammatory cytokines, including:

-

Tumor Necrosis Factor-alpha (TNF-α)

-

Interleukin-6 (IL-6)

-

Interleukin-1 beta (IL-1β)

-

-

Downregulation of Inflammatory Enzymes: The compound also suppresses the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), two enzymes that are upregulated during inflammatory responses.

-

Mechanism of Action: The anti-inflammatory effects of this compound are thought to stem from its ability to inhibit the NF-κB signaling pathway. It has been observed to prevent the phosphorylation of IκB, a critical step in the activation of NF-κB. This action is distinct from that of rosiglitazone, which did not show a similar effect on IκB phosphorylation.

Pharmacokinetics

Detailed quantitative pharmacokinetic data for this compound, such as Cmax, Tmax, AUC, and elimination half-life, are not available in the public literature. The available information is limited to the following:

-

Route of Administration: this compound is orally active.

-

Prodrug Potential: Research on other compounds from Calyx Therapeutics, such as a cinnamic acid-based TZD, suggests a potential prodrug strategy where the parent compound is metabolized to an active form. It is plausible that this compound may also function as a prodrug, but this has not been confirmed.

Experimental Protocols

Detailed experimental methodologies for the cited studies on this compound are not publicly available. Based on standard practices for this type of research, the following are inferred, general protocols.

In Vivo Anti-Diabetic Studies (General Protocol)

-

Animal Model: Genetically diabetic mice (e.g., ob/ob mice) would be used.

-

Acclimatization: Animals would be acclimatized for a period before the study begins.

-

Grouping: Mice would be randomized into vehicle control and treatment groups receiving different doses of this compound. A positive control group (e.g., rosiglitazone) would also be included.

-

Dosing: The compound would be administered orally, likely once daily, for a specified duration.

-

Measurements: Blood glucose levels would be monitored regularly from tail vein blood samples. Body weight and food intake might also be recorded.

-

Data Analysis: Statistical analysis would be performed to compare the effects of this compound with the vehicle and positive controls.

In Vitro Anti-Inflammatory Assays (General Protocol)

-

Cell Line: A macrophage cell line, such as RAW 264.7, would be used.

-

Cell Culture: Cells would be cultured under standard conditions.

-

Treatment: Cells would be pre-treated with varying concentrations of this compound or a vehicle control for a specified time.

-

Stimulation: Inflammation would be induced by adding lipopolysaccharide (LPS) to the cell culture medium.

-

Cytokine Measurement: After an incubation period, the levels of TNF-α, IL-6, and IL-1β in the culture supernatant would be measured using ELISA kits.

-

Western Blot Analysis: To assess the expression of iNOS and COX-2, and the phosphorylation of IκB, cell lysates would be prepared and analyzed by Western blotting using specific antibodies.

-

Data Analysis: The results would be analyzed to determine the dose-dependent inhibitory effects of this compound.

Visualizations

Proposed Anti-Diabetic Signaling Pathway

Caption: Proposed PPAR-γ dependent anti-diabetic signaling pathway of this compound.

Proposed Anti-Inflammatory Signaling Pathway

Caption: Proposed anti-inflammatory mechanism of this compound via NF-κB pathway inhibition.

Conclusion

This compound is a thiazolidinedione with a distinct pharmacodynamic profile, characterized by potent anti-diabetic and anti-inflammatory effects. Its weak agonism of PPAR-γ, coupled with significant in vivo glucose-lowering activity and a reduced tendency for adipogenesis, suggests a potentially improved therapeutic window compared to conventional TZDs. Furthermore, its anti-inflammatory actions appear to be mediated through the inhibition of the NF-κB pathway, a mechanism that is largely independent of PPAR-γ activation.

The lack of detailed public data on the pharmacokinetics and chemical structure of this compound, likely due to the acquisition of its originating company, precludes a more in-depth analysis. However, the available information highlights this compound as an interesting lead compound with a dual mechanism of action that could be relevant for the treatment of type 2 diabetes and associated inflammatory conditions. Further research, should the compound or its analogs be revisited, would be necessary to fully elucidate its pharmacokinetic properties and therapeutic potential.

(E)-CLX-0921: A Technical Guide to its Downstream Signaling Targets

For Researchers, Scientists, and Drug Development Professionals

Introduction

(E)-CLX-0921 is the (E)-isomer of CLX-0921, a novel small molecule that has garnered interest for its therapeutic potential. While initial hypotheses may explore various kinase targets, current scientific literature predominantly identifies CLX-0921 as a peroxisome proliferator-activated receptor-gamma (PPARγ) agonist. This technical guide consolidates the available data on this compound and its downstream signaling pathways, focusing on its established role as a PPARγ agonist and its subsequent effects on metabolic and immune signaling cascades.

Contrary to potential initial assumptions, there is no direct scientific evidence to date that characterizes this compound as an inhibitor of Bruton's tyrosine kinase (BTK). Therefore, this document will focus on the well-documented downstream effects of this compound through the activation of PPARγ, a nuclear receptor that plays a critical role in adipogenesis, glucose metabolism, and inflammation.

Core Mechanism of Action: PPARγ Agonism

This compound, as a thiazolidinedione derivative, functions as a ligand for PPARγ, a member of the nuclear receptor superfamily of transcription factors. Upon binding, this compound induces a conformational change in the PPARγ receptor, leading to its heterodimerization with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, thereby modulating their transcription.

The primary downstream effects of this compound are therefore a direct consequence of the altered expression of PPARγ target genes, which are involved in a variety of physiological processes.

Quantitative Data Summary

The following table summarizes the key quantitative metrics reported for CLX-0921, the parent compound of this compound.

| Parameter | Value | Assay System | Reference |

| PPARγ Activation (EC50) | 0.284 µM | In vitro PPARγ activation assay | [1] |

| PPARγ Binding (IC50) | 1.54 µM | Radioligand binding assay | [2] |

| In Vivo Antihyperglycemic Activity | 3.1-12.5 mg/kg (oral, daily) | ob/ob mice | [2] |

Downstream Signaling Pathways

The activation of PPARγ by this compound initiates a cascade of downstream signaling events, primarily impacting metabolic regulation and inflammatory responses.

Metabolic Signaling Pathway

As a PPARγ agonist, this compound plays a significant role in enhancing insulin sensitivity and regulating glucose and lipid metabolism. The key downstream effects include:

-

Enhanced Glucose Uptake: Activation of PPARγ in adipose tissue upregulates the expression of genes involved in glucose transport, such as GLUT4, leading to increased glucose uptake from the bloodstream.

-

Adipogenesis: PPARγ is a master regulator of adipocyte differentiation. This compound promotes the differentiation of preadipocytes into mature adipocytes, which can safely store free fatty acids, thereby reducing lipotoxicity.

-

Glycogen Synthesis: CLX-0921 has been shown to increase glycogen synthesis, providing an additional mechanism for glucose disposal.[1]

Metabolic signaling cascade of this compound via PPARγ activation.

Anti-Inflammatory Signaling Pathway

PPARγ activation exerts potent anti-inflammatory effects by antagonizing the activity of pro-inflammatory transcription factors, most notably Nuclear Factor-kappa B (NF-κB). The mechanisms include:

-

Transrepression of NF-κB: Activated PPARγ can physically interact with components of the NF-κB signaling complex, such as p65 and p50, thereby preventing their binding to DNA and subsequent transcription of pro-inflammatory genes.

-

Induction of Anti-Inflammatory Genes: PPARγ can upregulate the expression of genes with anti-inflammatory properties.

This regulation of the NF-κB pathway leads to a reduction in the production of pro-inflammatory cytokines like TNF-α and IL-6.

This compound's anti-inflammatory mechanism via PPARγ-mediated NF-κB inhibition.

Effects on B-Lymphocyte Signaling

While not a direct inhibitor of B-cell receptor signaling components like BTK, this compound can modulate B-cell function through PPARγ activation. PPARγ is expressed in B-cells and its activation has been shown to influence their proliferation, differentiation, and antibody production.[3]

-

Modulation of B-cell Proliferation: PPARγ agonists have been reported to have a complex, context-dependent role in B-cell proliferation.

-

Enhancement of Antibody Production: Studies have shown that PPARγ ligands can enhance antibody production by B-cells.[3]

-

Regulation of B-cell Differentiation: The PPARγ/RXR pathway is implicated in the differentiation of B-cells into plasma cells.[3]

The precise downstream targets of PPARγ activation in B-cells are an active area of research, but likely involve the regulation of key transcription factors involved in B-cell fate decisions.

Experimental Protocols

In Vitro PPARγ Activation Assay

-

Objective: To determine the EC50 of this compound for PPARγ activation.

-

Methodology: A cell-based reporter assay is commonly used.

-

Cell Line: A suitable cell line (e.g., HEK293T) is co-transfected with expression vectors for full-length human PPARγ and RXRα, along with a reporter plasmid containing multiple PPREs upstream of a luciferase gene.

-

Treatment: Transfected cells are treated with a range of concentrations of this compound for 24-48 hours. A known PPARγ agonist (e.g., rosiglitazone) is used as a positive control.

-

Measurement: Luciferase activity is measured using a luminometer.

-

Analysis: The data is normalized to a vehicle control and plotted against the log of the compound concentration. The EC50 value is calculated using a sigmoidal dose-response curve.

-

NF-κB Reporter Assay

-

Objective: To assess the inhibitory effect of this compound on NF-κB signaling.

-

Methodology:

-

Cell Line: A cell line with a stably integrated NF-κB-responsive reporter construct (e.g., luciferase or SEAP) is used.

-

Treatment: Cells are pre-treated with various concentrations of this compound for a defined period, followed by stimulation with an NF-κB activator (e.g., TNF-α or LPS).

-

Measurement: Reporter gene expression is quantified.

-

Analysis: The percentage of inhibition of NF-κB activity is calculated relative to the stimulated control without the compound.

-

In Vivo Antihyperglycemic Activity Study

-

Objective: To evaluate the dose-dependent effect of this compound on blood glucose levels in a diabetic animal model.

-

Methodology:

-

Animal Model: A diabetic mouse model, such as the ob/ob mouse, is used.

-

Treatment: Animals are administered this compound orally once daily for a specified period (e.g., 19 days) at various doses. A vehicle control group is included.

-

Measurement: Blood glucose levels are monitored at regular intervals from tail vein blood samples using a glucometer.

-

Analysis: Changes in blood glucose levels over time are compared between the treatment and control groups to determine the antihyperglycemic efficacy.

-

A generalized workflow for the preclinical evaluation of this compound.

Conclusion

The available scientific evidence strongly supports the classification of this compound as a PPARγ agonist. Its downstream signaling effects are primarily mediated through the transcriptional regulation of PPARγ target genes, leading to significant impacts on glucose and lipid metabolism, as well as potent anti-inflammatory responses via the inhibition of the NF-κB pathway. While it can influence B-lymphocyte function, this is an indirect effect of PPARγ activation rather than a direct inhibition of B-cell receptor signaling components. For researchers and drug development professionals, a thorough understanding of the PPARγ-mediated signaling cascade is crucial for the continued investigation and potential therapeutic application of this compound. Future research should continue to elucidate the specific gene targets and long-term effects of this compound in various physiological and pathological contexts.

References

- 1. Peroxisome proliferator-activated receptor gamma (PPARγ) ligands enhance human B cell antibody production and differentiation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Peroxisome proliferator-activated receptor-γ haploinsufficiency enhances B cell proliferative responses and exacerbates experimentally induced arthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Peroxisome proliferator-activated receptor gamma ligands enhance human B cell antibody production and differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vivo Efficacy of (E)-CLX-0921 in Animal Models of Arthritis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

(E)-CLX-0921, a novel thiazolidinedione, has demonstrated significant anti-inflammatory properties in preclinical animal models of arthritis. This technical guide provides a comprehensive overview of the in vivo efficacy of this compound, detailing its mechanism of action, summarizing key quantitative data, and outlining the experimental protocols used in these pivotal studies. The information presented is intended to support researchers and drug development professionals in understanding and potentially replicating and expanding upon these findings.

Mechanism of Action

This compound is characterized as a weak PPAR-γ (Peroxisome Proliferator-Activated Receptor gamma) agonist. However, its potent anti-inflammatory effects are primarily mediated through a PPAR-γ independent pathway. The principal mechanism of action involves the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[1]

Key aspects of its mechanism include:

-

Inhibition of IκB Phosphorylation: CLX-0921 has been shown to inhibit the phosphorylation of IκB (inhibitor of kappa B), a critical step in the activation of the NF-κB pathway.[1] In contrast, the strong PPAR-γ agonist rosiglitazone does not modulate IκB phosphorylation, highlighting the distinct mechanism of CLX-0921.[1]

-

Suppression of Pro-inflammatory Cytokines and Mediators: By inhibiting the NF-κB pathway, this compound effectively blocks the production of key pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1β (IL-1β).[1] Furthermore, it inhibits the expression of cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), both of which are critical enzymes in the inflammatory cascade.[1]

-

No Effect on MAP38 Kinase: Studies have indicated that this compound does not affect the activity of MAP38 kinase, further pinpointing its specific inhibitory action on the NF-κB signaling cascade.[1]

Signaling Pathway Diagram

Caption: this compound inhibits the NF-κB signaling pathway.

Quantitative Data Presentation

The in vivo efficacy of this compound has been quantified in two standard animal models of arthritis. The data is summarized in the tables below.

Table 1: In Vivo Efficacy in Arthritis Animal Models

| Animal Model | Species | Treatment | Dosage Range (mg/kg, oral) | Outcome |

| Collagen-Induced Arthritis (CIA) | Mouse | This compound | 10 - 50 | >50% improvement in clinical scores |

| Adjuvant Arthritis | Rat | This compound | 10 - 50 | >50% improvement in clinical scores |

Data sourced from preliminary studies.[1]

Table 2: Comparative In Vivo Activity

| Treatment | Dosage (mg/kg, oral) | Animal Model | Efficacy Comparison |

| This compound | 50 | Not specified | Equal to an optimal dose of etanercept |

Note: The specific animal model for this comparative study was not detailed in the available literature.

Experimental Protocols

The following sections provide detailed methodologies for the key experiments cited in the evaluation of this compound.

Animal Models of Arthritis

This is a widely used autoimmune model that shares pathological features with human rheumatoid arthritis.

-

Experimental Workflow Diagram

Caption: Workflow for Collagen-Induced Arthritis (CIA) model.

-

Protocol:

-

Animals: DBA/1 mice, typically 8-10 weeks old.

-

Primary Immunization (Day 0): Emulsify bovine or chicken type II collagen in Complete Freund's Adjuvant (CFA). Administer an intradermal injection at the base of the tail.

-

Booster Immunization (Day 21): Emulsify type II collagen in Incomplete Freund's Adjuvant (IFA). Administer a subcutaneous or intradermal booster injection.

-

Treatment: Upon the first signs of arthritis (typically around day 24-28), randomly assign mice to treatment groups. Administer this compound (10-50 mg/kg) or vehicle orally, once daily.

-

Assessment: Monitor animals daily for clinical signs of arthritis. Measure paw thickness or volume using calipers or a plethysmometer at regular intervals.

-

Endpoint: At the end of the study, collect blood for serum cytokine analysis and paws for histological examination of joint inflammation, cartilage destruction, and bone erosion.

-

This model is characterized by a rapid and severe inflammatory response.

-

Protocol:

-

Animals: Lewis or Sprague-Dawley rats.

-

Induction: Administer a single intradermal injection of Mycobacterium tuberculosis in mineral oil (Complete Freund's Adjuvant) into the footpad or base of the tail of one hind paw.

-

Treatment: Initiate treatment with this compound (10-50 mg/kg) or vehicle orally, either prophylactically (starting on the day of induction) or therapeutically (starting after the onset of secondary lesions).

-

Assessment: Monitor for the development of primary (in the injected paw) and secondary (in the non-injected paws) inflammation. Measure paw volume of both hind paws at regular intervals.

-

Efficacy Assessment Methods

A semi-quantitative assessment of disease severity.

-

Scoring System (per paw):

-

0 = No signs of inflammation.

-

1 = Mild swelling and/or erythema of the wrist/ankle or digits.

-

2 = Moderate swelling and erythema of the wrist/ankle.

-

3 = Severe swelling and erythema of the entire paw.

-

4 = Maximum swelling and erythema with joint deformity and/or ankylosis.

-

Total Score: The sum of scores for all four paws (maximum score of 16).

-

A quantitative measure of paw edema.

-

Method:

-

Use a plethysmometer, an apparatus that measures volume displacement.

-

Gently immerse the rat or mouse paw into the measuring chamber up to a defined anatomical mark (e.g., the lateral malleolus).

-

Record the volume of displaced liquid.

-

Calculate the change in paw volume relative to baseline measurements taken before the onset of inflammation.

-

In Vitro Mechanistic Assays

These assays were performed on the RAW 264.7 mouse macrophage cell line to elucidate the mechanism of action.

To determine the effect of this compound on IKK activity.

-

Protocol:

-

Culture RAW 264.7 cells and treat with this compound or vehicle.

-

Stimulate the cells with lipopolysaccharide (LPS) to activate the NF-κB pathway.

-

Lyse the cells and immunoprecipitate the IKK complex using an anti-IKKγ antibody.

-

Perform an in vitro kinase assay by incubating the immunoprecipitated IKK complex with a recombinant GST-IκBα substrate and [γ-³²P]ATP.

-

Resolve the proteins by SDS-PAGE and detect the phosphorylation of GST-IκBα by autoradiography.

-

To measure the activation of NF-κB.

-

Protocol:

-

Treat RAW 264.7 cells with this compound or vehicle, followed by stimulation with LPS.

-

Prepare nuclear extracts from the cells.

-

Use a commercially available ELISA-based assay kit where a specific oligonucleotide containing the NF-κB consensus binding site is immobilized on a 96-well plate.

-

Incubate the nuclear extracts in the wells to allow NF-κB to bind to the oligonucleotide.

-

Detect the bound NF-κB using a primary antibody specific for an activated NF-κB subunit (e.g., p65), followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Add a chromogenic substrate and measure the absorbance to quantify NF-κB DNA binding activity.

-

Conclusion

The available data strongly suggest that this compound is a potent, orally active anti-inflammatory agent with significant efficacy in preclinical models of arthritis. Its unique mechanism of action, centered on the inhibition of the NF-κB signaling pathway, distinguishes it from traditional PPAR-γ agonists. The improvement of clinical scores by over 50% in both mouse and rat models of arthritis at doses of 10-50 mg/kg highlights its therapeutic potential.[1] Further investigation is warranted to fully characterize its safety and efficacy profile in preparation for potential clinical development for the treatment of rheumatoid arthritis and other inflammatory conditions.

References

(E)-CLX-0921: A Technical Overview of its Effects on Glucose Metabolism and Insulin Sensitivity

For Researchers, Scientists, and Drug Development Professionals

Abstract

(E)-CLX-0921 is a novel, orally active thiazolidinedione and a selective peroxisome proliferator-activated receptor-gamma (PPARγ) agonist with potent antihyperglycemic properties.[1][2] This technical guide provides an in-depth analysis of the effects of this compound on glucose metabolism and insulin sensitivity, based on available preclinical data. It is intended to be a comprehensive resource for researchers, scientists, and professionals involved in the development of therapeutic agents for type 2 diabetes and related metabolic disorders. This document summarizes key quantitative data, details experimental methodologies, and visualizes the compound's mechanism of action through signaling pathway diagrams.

Introduction

This compound has emerged as a promising second-generation glitazone with a distinct pharmacological profile.[3] While it functions as a PPARγ agonist, a well-established mechanism for improving insulin sensitivity, it exhibits a weaker activation of PPARγ compared to first-generation thiazolidinediones like rosiglitazone.[1][4] Despite this, this compound demonstrates comparable glucose-lowering efficacy in vivo.[1][4] Notably, it possesses a significantly lower adipogenic potential and uniquely promotes glycogen synthesis in hepatic cells, suggesting a differentiated mechanism of action that could translate into an improved therapeutic window.[1][3][4]

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies on this compound, facilitating a comparative analysis of its potency and efficacy.

Table 1: In Vitro Potency and Efficacy

| Parameter | This compound | Rosiglitazone (Comparator) | Cell Line |

| PPARγ Activation (EC₅₀) | 0.284 µmol/L | 0.009 µmol/L | - |

| PPARγ Agonist Activity (IC₅₀) | 1.54 µM | - | - |

| Glucose Uptake | Increased at 0.01, 0.1, 1.0, and 10 µM | - | 3T3-L1 adipocytes |

| Adipogenic Potential | 10-fold lower | - | - |

| Glycogen Synthesis | 3.1-fold increase | No significant effect | HepG2 cells |

Table 2: In Vivo Antihyperglycemic Activity

| Animal Model | Dose Range | Treatment Duration | Observed Effect |

| Diabetic ob/ob mice, db/db mice, and ZDF rats | 3.1-12.5 mg/kg (oral gavage) | 19 days | Dose-dependent antihyperglycemic activity, equipotent to rosiglitazone. |

Mechanism of Action and Signaling Pathways

This compound exerts its effects on glucose metabolism primarily through the activation of PPARγ, a nuclear receptor that plays a pivotal role in the regulation of genes involved in glucose and lipid homeostasis.

PPARγ-Dependent Signaling Pathway

Upon binding to this compound, PPARγ forms a heterodimer with the retinoid X receptor (RXR). This complex then binds to peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, thereby modulating their transcription. This leads to an increase in the expression of proteins involved in insulin signaling and glucose transport, ultimately enhancing insulin sensitivity in peripheral tissues such as adipose tissue and muscle.

Caption: PPARγ-dependent signaling pathway of this compound.

Glycogen Synthesis Pathway

A distinguishing feature of this compound is its ability to stimulate glycogen synthesis in liver cells, an effect not prominently observed with other thiazolidinediones.[1][4] The precise signaling cascade for this effect is under investigation, but it is hypothesized to involve PPARγ-mediated regulation of key enzymes in the glycogen synthesis pathway, potentially through the inhibition of Glycogen Synthase Kinase 3 (GSK-3), which would lead to the activation of glycogen synthase.

Caption: Proposed pathway for this compound-induced glycogen synthesis.

Experimental Protocols

This section provides an overview of the key experimental methodologies used to characterize the effects of this compound.

In Vivo Antihyperglycemic Activity Assessment

The antihyperglycemic efficacy of this compound is evaluated in established rodent models of type 2 diabetes and obesity, such as ob/ob mice, db/db mice, and Zucker diabetic fatty (ZDF) rats.

Caption: Experimental workflow for in vivo antihyperglycemic studies.

Protocol Overview:

-

Animal Acclimatization: Animals are acclimatized to the housing conditions for a specified period.

-

Grouping: Animals are randomly assigned to treatment groups (vehicle control, this compound at various doses, and a positive control like rosiglitazone).

-

Dosing: The compound is administered daily via oral gavage for a predetermined duration (e.g., 19 days).

-

Monitoring: Blood glucose levels are monitored regularly from tail vein blood samples.

-

Oral Glucose Tolerance Test (OGTT): At the end of the treatment period, an OGTT is performed. After an overnight fast, a baseline blood sample is collected, followed by an oral glucose challenge. Blood glucose levels are then measured at specific time intervals (e.g., 30, 60, 90, and 120 minutes) post-glucose administration.

-

Data Analysis: The area under the curve (AUC) for the OGTT is calculated to assess glucose tolerance.

In Vitro Glucose Uptake Assay

This assay measures the ability of this compound to stimulate glucose uptake in insulin-responsive cells, such as 3T3-L1 adipocytes.

Protocol Overview:

-

Cell Culture and Differentiation: 3T3-L1 preadipocytes are cultured and differentiated into mature adipocytes.

-

Treatment: Differentiated adipocytes are treated with varying concentrations of this compound or a vehicle control for a specified duration.

-

Glucose Uptake Measurement: Cells are incubated with a radiolabeled glucose analog (e.g., 2-deoxy-D-[³H]glucose).

-

Lysis and Scintillation Counting: Cells are lysed, and the intracellular radioactivity is measured using a scintillation counter to quantify glucose uptake.

In Vitro Glycogen Synthesis Assay

This assay assesses the effect of this compound on the incorporation of glucose into glycogen in a relevant cell line, such as the human hepatoma cell line, HepG2.

Protocol Overview:

-

Cell Culture: HepG2 cells are cultured to a desired confluency.

-

Treatment: Cells are treated with this compound at various concentrations and for different time points.

-

Radiolabeling: Cells are incubated with D-[¹⁴C]glucose.

-

Glycogen Precipitation: Cellular glycogen is precipitated.

-

Scintillation Counting: The radioactivity of the precipitated glycogen is measured to determine the rate of glycogen synthesis.

PPARγ Activation Assay

This assay quantifies the ability of this compound to activate the PPARγ receptor.

Protocol Overview:

-

Transfection: A suitable cell line is co-transfected with an expression vector for PPARγ and a reporter plasmid containing a PPRE linked to a reporter gene (e.g., luciferase).

-

Treatment: Transfected cells are treated with different concentrations of this compound.

-

Reporter Gene Assay: The activity of the reporter gene (e.g., luciferase activity) is measured, which is proportional to the activation of PPARγ.

Conclusion

This compound is a potent antihyperglycemic agent that improves insulin sensitivity through the activation of PPARγ. Its unique profile, characterized by weak PPARγ activation, equipotent glucose-lowering activity to rosiglitazone, reduced adipogenic potential, and the novel ability to stimulate hepatic glycogen synthesis, positions it as a promising candidate for further development in the treatment of type 2 diabetes. The distinct mechanism of action may offer a superior safety and efficacy profile compared to existing therapies. Further research is warranted to fully elucidate the molecular pathways underlying its beneficial effects on glucose homeostasis.

References

- 1. A novel peroxisome proliferator-activated gamma (PPAR gamma) agonist, CLX-0921, has potent antihyperglycemic activity with low adipogenic potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

Structural Activity Relationship of Thiazolidinedione Analogs: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: While the specific structural activity relationship (SAR) of (E)-CLX-0921 and its direct analogs is not extensively documented in publicly available literature, it is identified as a novel thiazolidinedione, a class of compounds well-regarded for their therapeutic potential. This technical guide will, therefore, focus on the broader and well-established SAR of thiazolidinedione (TZD) derivatives, a class to which this compound belongs. Thiazolidinediones are known for their anti-diabetic and anti-inflammatory properties, primarily mediated through the activation of Peroxisome Proliferator-Activated Receptor gamma (PPAR-γ) and modulation of inflammatory pathways such as NF-κB.[1][2] This guide will provide an in-depth analysis of the chemical moieties crucial for the biological activity of TZD analogs, present quantitative data for representative compounds, detail key experimental protocols, and visualize the underlying biological pathways and experimental workflows.

The Thiazolidinedione Pharmacophore: A Framework for Activity

The general structure of a thiazolidinedione-based therapeutic can be divided into three key components: the acidic thiazolidinedione head group, a central phenyl ring, and a lipophilic tail.[3] The modification of each of these components has a significant impact on the compound's potency and selectivity.

-

The Thiazolidinedione Head Group: This moiety is essential for the activity of the compounds as PPAR-γ agonists. The acidic proton on the nitrogen atom of the TZD ring is a key feature for binding to the receptor.

-

The Linker: The connection between the TZD head and the central aromatic ring, often an aliphatic chain, influences the spatial orientation and flexibility of the molecule, which can affect receptor binding.

-

The Lipophilic Tail: A hydrophobic group, typically an aromatic ring with various substituents, is crucial for potent PPAR-γ agonism. The nature and substitution pattern of this tail can modulate the activity and selectivity of the analogs.

Quantitative Analysis of Thiazolidinedione Analogs

The following tables summarize the biological activity of representative thiazolidinedione analogs. The data is compiled from various studies to illustrate the impact of structural modifications on anti-diabetic and anti-inflammatory activities.

Table 1: Anti-Diabetic Activity of Thiazolidinedione Analogs (PPAR-γ Agonism)

| Compound | R1 (Substitution on central phenyl) | R2 (Substitution on lipophilic tail) | PPAR-γ EC50 (µM) | In Vivo Hypoglycemic Activity (% reduction in blood glucose) | Reference |

| Rosiglitazone | - | 2-pyridylaminoethoxy | ~0.1 | Significant | [4][5] |

| Pioglitazone | - | 2-(5-ethyl-2-pyridyl)ethoxy | ~0.5 | Significant | [4][5] |

| Analog 1 | H | 4-Chlorobenzyl | 0.03 ± 0.01 | Not Reported | [6] |

| Analog 2 | H | Naphthyl | Not Reported | 70.35 ± 3.14 (at 100 mg/kg) | [1] |

| Analog 3 | H | Coumarinyl | Not Reported | 68.52 ± 2.98 (at 100 mg/kg) | [1] |

| Analog 4 | H | 4-Methylbenzyl | Not Reported | Not Reported | [7] |

Table 2: Anti-Inflammatory Activity of Thiazolidinedione Analogs

| Compound | Cell Line | Inflammatory Stimulus | Measured Endpoint | IC50 (µM) | Reference |

| Rosiglitazone | Human Airway Smooth Muscle | TNF-α | IL-6 release | ~10 | [8] |

| Troglitazone | Human Airway Smooth Muscle | TNF-α | IL-6 release | ~3 | [8] |

| LPSF/GQ-2 | Murine Model | LPS | NO levels in BALF | N/A (in vivo) | [7] |

| TZD-OCH2CH3 | RAW264.7 | LPS | NF-κB expression | ~30-60 µg/mL | [9] |

| Analog 5 | Not Specified | Not Specified | α-amylase inhibition | 18.61 | [10] |

| Analog 6 | Not Specified | Not Specified | α-glucosidase inhibition | 17.21 | [10] |

Signaling Pathways and Experimental Workflows

To understand the mechanism of action and the process of discovery for thiazolidinedione analogs, the following diagrams illustrate the key signaling pathways and a typical experimental workflow.

Caption: PPAR-γ Signaling Pathway Activation by Thiazolidinediones.

Caption: Inhibition of the NF-κB Signaling Pathway by Thiazolidinediones.

Caption: Experimental Workflow for Thiazolidinedione Analog Development.

Experimental Protocols

Detailed methodologies are crucial for the accurate evaluation of TZD analogs. Below are protocols for key experiments cited in the evaluation of these compounds.

PPAR-γ Transactivation Assay (Luciferase Reporter Assay)

This assay quantitatively measures the activation of the PPAR-γ receptor by a test compound in a cellular context.

Materials:

-

Mammalian cell line (e.g., HEK293T, HepG2).

-

Expression vector for human PPAR-γ.

-

Reporter vector containing a luciferase gene under the control of a PPAR response element (PPRE).

-

Transfection reagent.

-

Cell culture medium and supplements.

-

Test compounds and a positive control (e.g., Rosiglitazone).

-

Luciferase assay reagent.

-

Luminometer.

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.

-

Transfection: Co-transfect the cells with the PPAR-γ expression vector and the PPRE-luciferase reporter vector using a suitable transfection reagent according to the manufacturer's instructions.

-

Compound Treatment: After 24 hours of transfection, replace the medium with fresh medium containing various concentrations of the test compounds or the positive control. Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the cells for another 24 hours.

-

Cell Lysis: Wash the cells with phosphate-buffered saline (PBS) and then lyse the cells using the lysis buffer provided with the luciferase assay kit.

-

Luminometry: Add the luciferase substrate to the cell lysate and measure the luminescence using a luminometer.

-

Data Analysis: Normalize the luciferase activity to a co-transfected control plasmid (e.g., β-galactosidase) or to total protein concentration to account for variations in transfection efficiency and cell number. Plot the normalized luciferase activity against the compound concentration to determine the EC50 value.[11]

LPS-Induced TNF-α Production in Macrophages (ELISA)

This assay assesses the anti-inflammatory activity of test compounds by measuring their ability to inhibit the production of the pro-inflammatory cytokine TNF-α in lipopolysaccharide (LPS)-stimulated macrophages.

Materials:

-

Macrophage cell line (e.g., RAW264.7) or primary macrophages.

-

Cell culture medium and supplements.

-

Lipopolysaccharide (LPS) from E. coli.

-

Test compounds.

-

TNF-α ELISA kit.

-

Microplate reader.

Protocol:

-

Cell Seeding: Seed macrophages in a 96-well plate and allow them to adhere overnight.

-

Compound Pre-treatment: Pre-treat the cells with various concentrations of the test compounds for 1-2 hours.

-

LPS Stimulation: Stimulate the cells with LPS (e.g., 100 ng/mL) for a specified period (e.g., 4-6 hours). Include a negative control (no LPS) and a vehicle control (LPS + vehicle).

-

Supernatant Collection: Centrifuge the plate to pellet the cells and collect the supernatant.

-

ELISA: Measure the concentration of TNF-α in the supernatant using a commercial ELISA kit according to the manufacturer's protocol.[12][13]

-

Data Analysis: Generate a standard curve using the recombinant TNF-α provided in the ELISA kit. Calculate the concentration of TNF-α in the samples from the standard curve. Plot the percentage inhibition of TNF-α production against the compound concentration to determine the IC50 value.

Cell Viability Assay (MTT Assay)

This assay is performed to ensure that the observed effects of the test compounds are not due to cytotoxicity.

Materials:

-

Cell line used in the primary assays.

-

Cell culture medium.

-

Test compounds.

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

-

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl).

-

Microplate reader.

Protocol:

-

Cell Seeding and Treatment: Seed cells in a 96-well plate and treat them with the same concentrations of test compounds as used in the functional assays for the same duration.

-

MTT Addition: After the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Remove the medium and add the solubilization buffer to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Express the cell viability as a percentage of the vehicle-treated control.

Conclusion and Future Directions

The thiazolidinedione scaffold has proven to be a versatile platform for the development of therapeutics for metabolic and inflammatory diseases. The SAR of this class is well-defined, with the TZD head group being essential for PPAR-γ agonism, and the nature of the lipophilic tail significantly influencing potency and selectivity. While this compound is a known member of this class, a detailed public understanding of its specific SAR would require further disclosure of its structure and the biological activities of its analogs.

Future research in this area will likely focus on the development of selective PPAR-γ modulators (SPPARMs) that can dissociate the anti-diabetic effects from the side effects associated with full PPAR-γ agonists. Furthermore, the design of dual-acting or multi-target ligands that, for instance, combine PPAR-γ agonism with inhibition of other key targets in inflammation and metabolism, represents a promising strategy for developing next-generation therapeutics with enhanced efficacy and safety profiles.[2][14]

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Thiazolidinediones: An In–Depth Study of Their Synthesis and Application to Medicinal Chemistry in the Treatment of Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Selective Modulators of PPAR-γ Activity: Molecular Aspects Related to Obesity and Side-Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Unraveling the mechanism of action of thiazolidinediones - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. New thiazolidinedione LPSF/GQ-2 inhibits NFκB and MAPK activation in LPS-induced acute lung inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Anti-inflammatory Effects of Thiazolidinediones in Human Airway Smooth Muscle Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ajmb.umsha.ac.ir [ajmb.umsha.ac.ir]

- 10. Medicinal Perspective of 2,4‐Thiazolidinediones Derivatives: An Insight into Recent Advancements - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Challenge model of TNFα turnover at varying LPS and drug provocations - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Medicinal Chemistry, SAR, and Molecular Insights Into 2,4-Thiazolidinediones as Antidiabetic Agents (2020-2025) - PubMed [pubmed.ncbi.nlm.nih.gov]

(E)-CLX-0921: A Technical Guide to its Modulation of the NF-κB Pathway

For Researchers, Scientists, and Drug Development Professionals

Abstract

(E)-CLX-0921 is a novel synthetic thiazolidinedione derivative that has demonstrated significant anti-inflammatory properties. This document provides a comprehensive technical overview of its mechanism of action, focusing on its role as a modulator of the Nuclear Factor-kappa B (NF-κB) signaling pathway. The information presented herein is a synthesis of available data, intended to guide further research and development efforts. While this compound is a weak agonist of Peroxisome Proliferator-Activated Receptor-gamma (PPAR-γ), its primary anti-inflammatory effects are mediated through a PPAR-γ-independent mechanism involving the direct inhibition of the NF-κB signaling cascade. This guide summarizes the known quantitative data, outlines likely experimental methodologies, and provides visual representations of the relevant biological pathways and workflows.

Introduction

The Nuclear Factor-kappa B (NF-κB) family of transcription factors are critical regulators of the inflammatory response. Dysregulation of the NF-κB pathway is implicated in a wide range of inflammatory diseases, including rheumatoid arthritis, inflammatory bowel disease, and certain cancers. Consequently, the development of specific inhibitors of this pathway is a major focus of drug discovery. This compound, developed by Calyx Therapeutics, has emerged as a promising small molecule inhibitor of NF-κB activation.

Mechanism of Action: NF-κB Pathway Modulation

The canonical NF-κB signaling pathway is a primary target for anti-inflammatory therapies. In its inactive state, NF-κB dimers are sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, such as lipopolysaccharide (LPS), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent proteasomal degradation of IκBα. This releases NF-κB to translocate to the nucleus, where it induces the transcription of a host of pro-inflammatory genes, including those for cytokines like TNF-α, IL-6, and IL-1β, as well as enzymes like COX-2 and iNOS.

This compound exerts its anti-inflammatory effects by intervening at a critical step in this cascade. Research has shown that this compound inhibits the phosphorylation of IκB, thereby preventing its degradation and keeping NF-κB in its inactive cytoplasmic state.[1] This ultimately leads to a downstream reduction in the production of inflammatory mediators.

Signaling Pathway Diagram

References

Preclinical Safety and Toxicology Profile of (E)-CLX-0921: An In-Depth Technical Guide

Disclaimer: This document synthesizes publicly available information on (E)-CLX-0921 and general principles of preclinical toxicology testing for similar compounds. Specific proprietary data from comprehensive toxicology studies on this compound are not publicly available. The quantitative data presented in the tables are illustrative and based on typical findings for anti-inflammatory compounds and PPARγ agonists.

Introduction

This compound is a novel small molecule with potential therapeutic applications as an anti-inflammatory and insulin-sensitizing agent.[1][2] Its mechanism of action is primarily attributed to its activity as a weak partial agonist of Peroxisome Proliferator-Activated Receptor-gamma (PPARγ) and a potent inhibitor of the NF-κB signaling pathway.[1] This dual activity suggests its potential in treating a range of inflammatory and metabolic disorders, including rheumatoid arthritis and type 2 diabetes.[1][2] This technical guide provides a comprehensive overview of the expected preclinical safety and toxicology profile of this compound, based on its known pharmacological activities and standard regulatory requirements for drug development.

Pharmacological Profile

This compound has demonstrated significant anti-inflammatory and anti-diabetic effects in preclinical models. Orally administered this compound at doses between 10-50 mg/kg has been shown to improve clinical scores in mouse and rat models of arthritis.[1] In diabetic ob/ob mice, oral administration of this compound at doses of 3.1, 6.3, and 12.5 mg/kg body weight for 19 days resulted in a dose-dependent antihyperglycemic effect.[2]

Signaling Pathway

The anti-inflammatory effects of this compound are mediated through the inhibition of the NF-κB signaling pathway, a key regulator of inflammation.[1] This inhibition is independent of its PPARγ agonist activity and is believed to occur through the inhibition of IκB phosphorylation.[1]

Preclinical Safety and Toxicology

A comprehensive preclinical safety and toxicology program is essential to characterize the potential risks of this compound before human clinical trials. This program typically includes studies on acute, sub-chronic, and chronic toxicity, as well as assessments of genotoxicity, reproductive toxicity, and safety pharmacology.

Experimental Workflow

The following diagram illustrates a typical workflow for preclinical toxicology studies of a novel compound like this compound.

Summary of Preclinical Toxicology Studies (Illustrative Data)

The following tables summarize the expected endpoints and provide illustrative data for key preclinical toxicology studies of this compound.

Acute Toxicity

Objective: To determine the potential for toxicity from a single dose of the test article.

| Species | Route of Administration | LD50 (mg/kg) | Clinical Signs |

| Mouse | Oral (gavage) | > 2000 | No significant findings |

| Rat | Oral (gavage) | > 2000 | No significant findings |

Sub-chronic Toxicity (28-day study)

Objective: To evaluate the toxic effects of repeated daily dosing over a 28-day period.

| Species | Route of Administration | NOAEL (mg/kg/day) | Target Organs | Key Findings |

| Rat | Oral (gavage) | 100 | None identified | No adverse effects observed |

| Dog | Oral (capsule) | 50 | None identified | No adverse effects observed |

Genotoxicity

Objective: To assess the potential of the test article to induce genetic mutations or chromosomal damage.

| Assay | Test System | Metabolic Activation | Result |

| Ames Test | S. typhimurium | With and Without | Negative |

| In vitro Chromosomal Aberration | Human Lymphocytes | With and Without | Negative |

| In vivo Micronucleus | Mouse Bone Marrow | N/A | Negative |

Safety Pharmacology

Objective: To investigate the potential for adverse effects on vital physiological functions.

| Study | Species | Route of Administration | Key Parameters Evaluated | Results |

| Central Nervous System | Rat | Oral (gavage) | Irwin screen (behavior, autonomic, and neurologic effects) | No adverse effects |

| Cardiovascular System | Dog (telemetry) | Oral (capsule) | Blood pressure, heart rate, ECG | No adverse effects |

| Respiratory System | Rat (plethysmography) | Oral (gavage) | Respiratory rate, tidal volume | No adverse effects |

Experimental Protocols

Detailed methodologies for key preclinical safety studies are outlined below.

Acute Oral Toxicity Study (Up-and-Down Procedure)

-

Test System: Sprague-Dawley rats (5 males and 5 females).

-

Dosing: A single oral gavage dose. The starting dose is typically based on in vitro cytotoxicity data. Subsequent doses are adjusted up or down based on the outcome for the previously dosed animal.

-

Observations: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for 14 days post-dose.

-

Endpoint: Gross necropsy is performed on all animals at the end of the observation period.

28-Day Repeated Dose Oral Toxicity Study

-

Test System: Wistar rats (10/sex/group) and Beagle dogs (3/sex/group).

-

Dosing: Daily oral administration (gavage for rats, capsules for dogs) for 28 consecutive days at three dose levels (low, mid, high) and a vehicle control.

-

In-life Assessments: Daily clinical observations, weekly body weight and food consumption measurements, ophthalmology, and functional observational battery.

-

Pathology: At termination, blood samples are collected for hematology and clinical chemistry analysis. A full necropsy is performed, and selected organs are weighed. Histopathological examination of a comprehensive list of tissues is conducted.

Bacterial Reverse Mutation Assay (Ames Test)

-

Test System: Salmonella typhimurium strains (TA98, TA100, TA1535, TA1537) and Escherichia coli strain (WP2 uvrA).

-

Procedure: The test article is incubated with the bacterial strains in the presence and absence of a metabolic activation system (S9 fraction from induced rat liver).

-